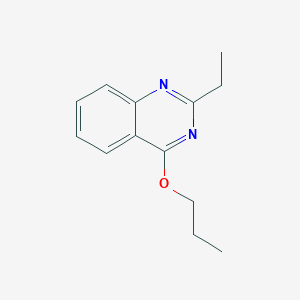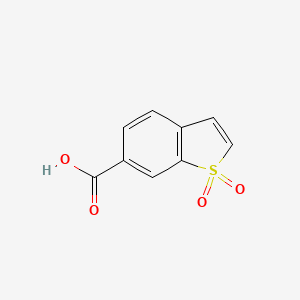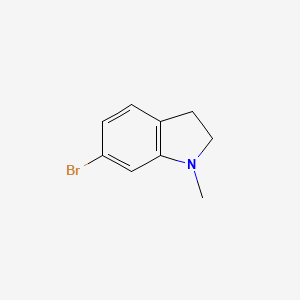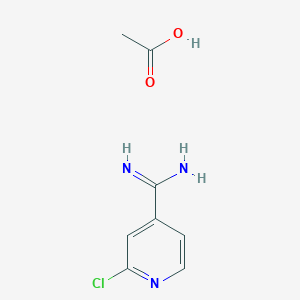
4-Amino-3-methylthiochroman 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound. It is part of the thiochroman family, which is known for its diverse biological activities. The compound’s structure includes a thiochroman ring system with an amino group at the 4-position and a methyl group at the 3-position, along with a sulfone group at the 1,1-dioxide position. This unique structure contributes to its various chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylthiochroman 1,1-dioxide typically involves the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a thiol with a suitable aldehyde or ketone under acidic or basic conditions can form the thiochroman ring.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the thiochroman derivative with an amine under suitable conditions.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-Amino-3-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the thiochroman ring.
科学的研究の応用
4-Amino-3-methylthiochroman 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential anticancer and antimicrobial properties are being explored in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Amino-3-methylthiochroman 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Amino-8-methylthiochroman 1,1-dioxide: Similar structure but with a methyl group at the 8-position.
Thiochroman-4-one: Lacks the amino and sulfone groups but shares the thiochroman ring system.
Thiochroman-4-one 1,1-dioxide: Similar to 4-Amino-3-methylthiochroman 1,1-dioxide but without the amino group.
Uniqueness
This compound is unique due to the presence of both the amino and sulfone groups, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |
InChIキー |
NKQDYSFBXSCBFA-UHFFFAOYSA-N |
正規SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)




![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)





